molecular formula C23H24FN3O3S B2404585 2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one CAS No. 2097889-88-6

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one

Cat. No. B2404585
CAS RN: 2097889-88-6
M. Wt: 441.52
InChI Key: ISCSWALHSWXCCQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-({1-[(2-Fluorophenyl)methanesulfonyl]piperidin-4-yl}methyl)-6-phenyl-2,3-dihydropyridazin-3-one is a useful research compound. Its molecular formula is C23H24FN3O3S and its molecular weight is 441.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Identification of Related Substances in Drug Synthesis : A study by Jayachandra et al. (2018) identified several related substances in the synthesis of a multidrug-resistant tuberculosis (MDR-TB) drug. This included compounds structurally similar to the queried chemical, characterized using NMR, FT-IR, and HRMS techniques. The study proposed mechanisms for the formation of these related substances, contributing to understanding impurity profiles in drug synthesis.

  • Potential Cancer Treatment Applications : Research by ロバート ヘンリー,ジェームズ (2006) explored Aurora kinase inhibitors, including compounds structurally related to the queried chemical. These inhibitors have potential applications in treating cancer due to their ability to inhibit Aurora A, an enzyme often associated with cancerous cell growth.

  • Alkyne-Iminium Ion Cyclizations : A study by Arnold et al. (2003) discussed nucleophile-promoted alkyne-iminium ion cyclizations involving piperidine derivatives. This research is significant for synthetic chemistry, providing insights into reaction mechanisms and potential applications in developing new compounds.

  • Development of Psychotropic Agents : Ong and Agnew (1981) conducted research on 2-aryl-2,3-dihydropsiro[benzofuran-3,4′-piperidines] as potential psychotropic agents, involving a fluorine displacement reaction similar to the queried compound's synthesis. This study contributes to the understanding of novel compound synthesis for potential psychiatric medication development (Ong & Agnew, 1981).

  • Synthesis and Antibacterial Study of N-Substituted Derivatives : Khalid et al. (2016) synthesized N-substituted derivatives of a compound closely related to the queried chemical and evaluated their antibacterial properties. This research is important for developing new antibacterial agents and understanding the biological activity of these derivatives (Khalid et al., 2016).

  • Development of Human Beta(3) Agonists : Hu et al. (2001) explored the synthesis and biological activity of (4-piperidin-1-yl)-phenyl sulfonamides as potent human beta(3) agonists. These compounds show promise for treating conditions related to the beta(3)-adrenergic receptor, highlighting the therapeutic potential of similar compounds (Hu et al., 2001).

properties

IUPAC Name

2-[[1-[(2-fluorophenyl)methylsulfonyl]piperidin-4-yl]methyl]-6-phenylpyridazin-3-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H24FN3O3S/c24-21-9-5-4-8-20(21)17-31(29,30)26-14-12-18(13-15-26)16-27-23(28)11-10-22(25-27)19-6-2-1-3-7-19/h1-11,18H,12-17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ISCSWALHSWXCCQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CN2C(=O)C=CC(=N2)C3=CC=CC=C3)S(=O)(=O)CC4=CC=CC=C4F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H24FN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

441.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.